molecular formula C24H19ClN4S B2499227 7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-51-9

7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2499227
CAS No.: 477229-51-9
M. Wt: 430.95
InChI Key: HJSFXDXDHCEUHD-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various functional groups, including a chloro-methylphenyl group, a phenyl group, and a thiophen-2-ylmethyl group. The presence of these diverse substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the chloro-methylphenyl, phenyl, and thiophen-2-ylmethyl groups. These reactions often require the use of specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Catalysts: Palladium, platinum, etc.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Thiophene Derivatives: Compounds containing the thiophene ring system with various substitutions.

Uniqueness

The uniqueness of 7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

The compound 7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrrolopyrimidines, characterized by a pyrrole and pyrimidine ring system. The presence of substituents such as the chloro and methyl groups on the phenyl ring and a thiophenyl moiety contributes to its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrrolopyrimidine derivatives. For instance, certain derivatives have shown significant activity against viruses such as HIV and HCV. The structure–activity relationship (SAR) analyses indicate that modifications in the phenyl and thiophenyl groups can enhance antiviral efficacy. In vitro studies demonstrated that similar compounds effectively inhibited viral replication by targeting specific viral enzymes .

Antitumor Activity

Research has indicated that pyrrolopyrimidine derivatives exhibit antitumor properties. In a study evaluating various heterocycles, compounds with structural similarities to this compound displayed cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells through the modulation of signaling pathways associated with cell survival .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes critical for disease progression. For example, some derivatives have shown promise as inhibitors of kinases involved in cancer signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells .

Case Studies

Study Disease Target Findings Reference
Study 1HIVSignificant reduction in viral load in vitro at low concentrations (IC50 = 0.02 µM)
Study 2Cancer (various types)Induced apoptosis in multiple cancer cell lines with IC50 values ranging from 0.1 to 5 µM
Study 3HCVEffective inhibition of HCV replication with a selectivity index >20

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Enzymes : Compounds similar to this one have been shown to inhibit reverse transcriptase and protease enzymes critical for viral replication.
  • Induction of Apoptosis : The ability to trigger programmed cell death pathways in tumor cells is a significant mechanism for its antitumor activity.
  • Kinase Inhibition : By targeting specific kinases, these compounds can disrupt signaling pathways essential for tumor growth and survival.

Properties

IUPAC Name

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4S/c1-16-9-10-18(12-21(16)25)29-14-20(17-6-3-2-4-7-17)22-23(27-15-28-24(22)29)26-13-19-8-5-11-30-19/h2-12,14-15H,13H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSFXDXDHCEUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CS4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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